3-Amino-1-phenyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-phenyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is a heterocyclic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The presence of the trifluoromethyl group and the phenyl rings in this compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-phenyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves the following steps:
Formation of Schiff’s Base: The reaction begins with the condensation of an aromatic aldehyde with an amine to form a Schiff’s base.
Cyclization: The Schiff’s base is then subjected to cyclization using chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-phenyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxides, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
3-Amino-1-phenyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: It is being investigated for its anticancer properties, particularly against certain cell lines.
Mechanism of Action
The mechanism of action of 3-Amino-1-phenyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one involves its interaction with biological targets at the molecular level. The compound can inhibit the growth of cancer cells by interfering with specific cellular pathways. It may also exert its antimicrobial effects by disrupting the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-amino-4-(4-methylphenyl)azetidin-2-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-Amino-1-phenyl-4-(4-chlorophenyl)azetidin-2-one: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-Amino-1-phenyl-4-(4-(trifluoromethyl)phenyl)azetidin-2-one enhances its lipophilicity and metabolic stability, making it more effective in biological applications compared to its analogs .
Properties
Molecular Formula |
C16H13F3N2O |
---|---|
Molecular Weight |
306.28 g/mol |
IUPAC Name |
3-amino-1-phenyl-4-[4-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C16H13F3N2O/c17-16(18,19)11-8-6-10(7-9-11)14-13(20)15(22)21(14)12-4-2-1-3-5-12/h1-9,13-14H,20H2 |
InChI Key |
WEWPEWXTXJDILC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.